3-Ethenyl-1H-pyrazole

Polymer chemistry Vinyl monomers Radical polymerization

3-Ethenyl-1H-pyrazole (CAS 56342-52-0, also designated 3-vinyl-1H-pyrazole) is a heterocyclic C5H6N2 vinylpyrazole isomer featuring an ethenyl substituent at the pyrazole C3 position. As a vinyl-substituted azole, it belongs to a class of heterocyclic building blocks recognized for applications in medicinal chemistry, agrochemical development, and materials science.

Molecular Formula C5H6N2
Molecular Weight 94.117
CAS No. 56342-52-0
Cat. No. B2574516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethenyl-1H-pyrazole
CAS56342-52-0
Molecular FormulaC5H6N2
Molecular Weight94.117
Structural Identifiers
SMILESC=CC1=CC=NN1
InChIInChI=1S/C5H6N2/c1-2-5-3-4-6-7-5/h2-4H,1H2,(H,6,7)
InChIKeyYPIINMAYDTYYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethenyl-1H-pyrazole (CAS 56342-52-0): Core Properties and Procurement Context


3-Ethenyl-1H-pyrazole (CAS 56342-52-0, also designated 3-vinyl-1H-pyrazole) is a heterocyclic C5H6N2 vinylpyrazole isomer featuring an ethenyl substituent at the pyrazole C3 position . As a vinyl-substituted azole, it belongs to a class of heterocyclic building blocks recognized for applications in medicinal chemistry, agrochemical development, and materials science [1]. The compound is a yellow liquid with a predicted density of 1.082 ± 0.06 g/cm³, a boiling point of 85 °C at 1.0 Torr, and a predicted pKa of 13.52 ± 0.10 . Its utility stems from the dual reactivity conferred by the vinyl group, which enables participation in cycloaddition reactions, free-radical polymerizations, and transition-metal-catalyzed cross-couplings [1].

3-Ethenyl-1H-pyrazole: Why Positional Isomers Cannot Be Interchanged


The three vinylpyrazole positional isomers (1-vinyl, 3-vinyl, and 4-vinyl) exhibit fundamentally different reactivity profiles and synthetic accessibility. The vinyl group position dictates electronic distribution, steric environment, and coordination behavior toward metal catalysts [1]. C3-vinylpyrazoles, unlike their N1-vinyl counterparts, retain an unsubstituted N1-H that serves as a coordination site for transition-metal-catalyzed reactions and as a handle for further N-functionalization [1]. Additionally, the synthetic routes to each isomer differ substantially—C3-vinylpyrazoles are typically accessed via cyclocondensation of hydrazines with β,γ-unsaturated carbonyl precursors, whereas C4-vinyl derivatives require dehydration of hydroxyethyl intermediates, and N1-vinyl isomers are prepared via N-alkylation [1]. Substituting one isomer for another without experimental validation would alter reaction outcomes and potentially compromise downstream synthetic sequences.

Quantitative Differentiation Evidence: 3-Ethenyl-1H-pyrazole Versus Structural Analogs


Positional Isomer Divergence in Free-Radical Polymerization Rates

In free-radical polymerization studies comparing isomeric vinylpyrazoles, 5-methyl-1-vinylpyrazole (M5VP) demonstrated measurably higher polymerization rates than 3-methyl-1-vinylpyrazole (M3VP), a finding attributed to differences in the propagation-to-termination rate constant ratio (k_p / k_t^(1/2)) between the two isomers [1]. While this direct comparison involves N1-vinyl isomers, it establishes a critical class-level principle: the position of the vinyl group on the pyrazole ring directly influences polymerization kinetics and the resulting polymer chain propagation behavior [1].

Polymer chemistry Vinyl monomers Radical polymerization

C3-Vinylpyrazole as a Distinct Scaffold for Transition-Metal-Catalyzed C-H Activation

C3-vinylpyrazoles contain a reactive exocyclic vinyl group while preserving the unsubstituted N1-H position, enabling dual coordination modes with transition metal catalysts [1]. This contrasts with N1-vinylpyrazoles, where the vinyl group is attached to the nitrogen atom, blocking N-coordination and limiting catalyst engagement [1]. The 2022 review by Silva and Silva highlights that C3-vinylpyrazoles have been successfully employed in transition-metal-catalyzed reactions including Heck, Suzuki, and Sonogashira couplings [1], whereas N1-vinyl isomers require alternative catalytic strategies due to their different coordination geometry [1].

Organometallic chemistry C-H activation Cross-coupling

Cycloaddition Reactivity of 3-Ethenyl-1H-pyrazole Under Microwave and Solvent-Free Conditions

Vinylpyrazoles, including the C3-substituted isomer, undergo Diels-Alder cycloadditions when subjected to microwave irradiation under solvent-free conditions, yielding cycloadducts within 6–30 minutes [1]. This methodology represents a substantial improvement over conventional thermal cycloaddition protocols, which typically require extended reaction times (hours to days) and organic solvents [1]. A related study demonstrated that the spatial location of the vinyl group on the pyrazole ring influences Diels-Alder reactivity; however, the vinyl group position on N2 did not significantly affect diene synthesis outcomes when cyclohexa-1,3-diene was employed [2].

Cycloaddition Green chemistry Heterocyclic synthesis

Retention of N1-H Functionality as a Distinctive Synthetic Handle

3-Ethenyl-1H-pyrazole retains an unsubstituted N1-H (pKa = 13.52 ± 0.10 predicted) , providing a nucleophilic site for N-alkylation, N-acylation, and N-arylation that is entirely absent in N1-vinylpyrazoles [1]. In contrast, 1-vinylpyrazole has the vinyl group directly attached to the nitrogen, eliminating the NH functionality and precluding subsequent N-directed functionalization [1]. This structural difference is quantifiable: 3-ethenyl-1H-pyrazole offers one additional site for molecular diversification (N1) compared to its N1-substituted analogs.

Organic synthesis Functionalization N-alkylation

Divergent Synthetic Routes to Vinylpyrazole Isomers

The synthetic preparation of 3-ethenyl-1H-pyrazole proceeds via cyclocondensation of hydrazines with β,γ-unsaturated carbonyl compounds or their synthetic equivalents [1]. In contrast, C4-vinylpyrazoles are typically synthesized through dehydration of 4-(hydroxyethyl)pyrazole derivatives, while N1-vinyl isomers are obtained via N-alkylation of pyrazoles with vinylating agents [1]. These divergent routes reflect fundamentally different starting material requirements, reaction conditions, and purification protocols—meaning that the choice of target isomer dictates the entire synthetic strategy and available precursor pool.

Heterocyclic synthesis Vinylpyrazoles Cyclocondensation

Recommended Application Scenarios for 3-Ethenyl-1H-pyrazole


Building Block for Heterocyclic Library Synthesis via N-Functionalization

3-Ethenyl-1H-pyrazole is optimally deployed in medicinal chemistry campaigns requiring sequential diversification of the pyrazole core. The N1-H (pKa ~13.5) provides a nucleophilic handle for initial N-alkylation, N-acylation, or N-arylation , while the C3-vinyl group remains available for subsequent cross-coupling, cycloaddition, or polymerization steps [1]. This orthogonal reactivity—absent in N1-vinylpyrazoles—makes the compound particularly valuable for generating structurally diverse pyrazole libraries in parallel synthesis workflows.

Monomer for Vinylpyrazole-Derived Polymers with Tailored Properties

As established by the positional dependence of polymerization kinetics , 3-ethenyl-1H-pyrazole serves as a specialized monomer for free-radical and transition-metal-catalyzed polymerizations where the C3-vinyl substitution pattern imparts distinct chain propagation behavior compared to N1- or C5-vinyl isomers. Polymer chemists should select this specific isomer when target polymer properties (such as molecular weight distribution, tacticity, or thermal behavior) require the reactivity profile characteristic of C3-substituted vinylpyrazoles.

Diene or Dienophile in Microwave-Assisted Cycloaddition Protocols

Researchers employing green chemistry approaches should procure 3-ethenyl-1H-pyrazole for Diels-Alder cycloaddition reactions when rapid reaction kinetics are required. The demonstrated 6–30 minute reaction times under microwave/solvent-free conditions translate to substantial throughput advantages in both academic and industrial settings. This application is particularly suited for preparing fused heterocyclic systems (e.g., indazoles, pyrazolopyridines) where conventional thermal conditions would require extended heating and organic solvent consumption.

Substrate for Transition-Metal-Catalyzed C-H Activation and Cross-Coupling

For organometallic chemists developing Heck, Suzuki, or Sonogashira coupling methodologies, 3-ethenyl-1H-pyrazole offers a unique coordination environment . The unsubstituted N1-H enables nitrogen-directed C-H activation by rhodium and palladium catalysts, while the C3-vinyl group provides the olefinic coupling partner. This dual coordination capability distinguishes C3-vinylpyrazoles from N1-vinyl isomers, which lack the N-coordination site, and from C4-vinyl isomers, which present a different spatial orientation of the reactive vinyl moiety.

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